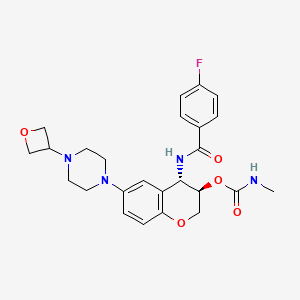

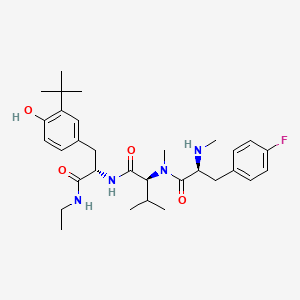

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

MA-2029, also known as (2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide, is a selective, orally active, and competitive antagonist of the motilin receptor . The motilin receptor is a G-protein coupled receptor that plays a crucial role in gastrointestinal motility .

Mode of Action

MA-2029 competitively inhibits motilin-induced contractions in isolated rabbit duodenal longitudinal muscle strips . It binds to the motilin receptor, preventing motilin from exerting its effect, thereby inhibiting gastrointestinal contractions . This competitive inhibition is selective for the motilin receptor over various other receptors and ion channels .

Biochemical Pathways

The primary biochemical pathway affected by MA-2029 is the motilin-mediated pathway of gastrointestinal motility . By inhib

Biochemical Analysis

Biochemical Properties

MA-2029 plays a significant role in biochemical reactions, particularly as a motilin receptor antagonist . It interacts with the motilin receptor, a G-protein coupled receptor, and inhibits its activity . The nature of these interactions is competitive, meaning that MA-2029 competes with motilin, the natural ligand, for binding to the receptor .

Cellular Effects

MA-2029 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the motilin receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the gastrointestinal tract where the motilin receptor is predominantly expressed .

Molecular Mechanism

The mechanism of action of MA-2029 involves binding to the motilin receptor and preventing its activation by motilin . This can lead to changes in gene expression and cellular responses, particularly in the context of gastrointestinal motility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MA-2029 have been observed to be dose-dependent and time-dependent

Dosage Effects in Animal Models

In animal models, the effects of MA-2029 vary with different dosages . At a dosage of 3 mg/kg, MA-2029 has been shown to significantly inhibit abdominal muscle contractions

Metabolic Pathways

The metabolic pathways that MA-2029 is involved in are not well-characterized. Given its role as a motilin receptor antagonist, it may interact with enzymes or cofactors involved in the motilin signaling pathway .

Preparation Methods

The synthesis of MA-2029 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving selective binding and inhibition of motilin receptors .

Chemical Reactions Analysis

MA-2029 undergoes various chemical reactions, including:

Competitive Inhibition: It competitively inhibits motilin-induced contractions in isolated rabbit duodenal longitudinal muscle strips

Binding Inhibition: It concentration-dependently inhibits the binding of [125I]motilin to motilin receptors in rabbit colon smooth muscle tissue and HEK 293 cells expressing human motilin receptors

Common reagents and conditions used in these reactions include motilin, acetylcholine, and substance P. The major products formed from these reactions are the inhibited motilin receptor complexes .

Scientific Research Applications

MA-2029 has several scientific research applications, including:

Gastrointestinal Disorders: It is used to study and potentially treat gastrointestinal disorders associated with disturbed gastrointestinal motility

Irritable Bowel Syndrome: It has shown promise in preclinical studies for the treatment of irritable bowel syndrome.

Cardiovascular Safety: Research has been conducted to assess its cardiovascular safety profile, indicating lower cardiovascular risk compared to other similar drugs.

Comparison with Similar Compounds

MA-2029 is unique in its high selectivity and competitive inhibition of motilin receptors compared to other similar compounds. Some similar compounds include:

Cisapride: An effective drug for irritable bowel syndrome but with higher cardiovascular risk.

Erythromycin: Another motilin receptor agonist but with broader receptor activity and less selectivity

MA-2029 stands out due to its lower cardiovascular risk and higher selectivity for motilin receptors .

Properties

IUPAC Name |

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWAJPUTRBIRR-KLJDGLGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]

A: Research suggests that the action of MA-2029 is intertwined with ghrelin, another gastrointestinal hormone. While MA-2029 blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently MA-2029) to exert their effects. [] Further research is needed to fully elucidate this interplay.

A: MA-2029 demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, MA-2029's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []

A: The primary animal model used to investigate the effects of MA-2029 is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []

A: While current research suggests a favorable safety profile for MA-2029, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []

A: Further research is necessary to fully elucidate the mechanisms of action of MA-2029, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)